Methyl 4-[(3-aminopropyl)carbamoyl]benzoate Methyl 4-[(3-aminopropyl)carbamoyl]benzoate
Brand Name: Vulcanchem
CAS No.: 672302-62-4
VCID: VC16834701
InChI: InChI=1S/C12H16N2O3/c1-17-12(16)10-5-3-9(4-6-10)11(15)14-8-2-7-13/h3-6H,2,7-8,13H2,1H3,(H,14,15)
SMILES:
Molecular Formula: C12H16N2O3
Molecular Weight: 236.27 g/mol

Methyl 4-[(3-aminopropyl)carbamoyl]benzoate

CAS No.: 672302-62-4

Cat. No.: VC16834701

Molecular Formula: C12H16N2O3

Molecular Weight: 236.27 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-[(3-aminopropyl)carbamoyl]benzoate - 672302-62-4

Specification

CAS No. 672302-62-4
Molecular Formula C12H16N2O3
Molecular Weight 236.27 g/mol
IUPAC Name methyl 4-(3-aminopropylcarbamoyl)benzoate
Standard InChI InChI=1S/C12H16N2O3/c1-17-12(16)10-5-3-9(4-6-10)11(15)14-8-2-7-13/h3-6H,2,7-8,13H2,1H3,(H,14,15)
Standard InChI Key JPVRHKSURKNFFB-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC=C(C=C1)C(=O)NCCCN

Introduction

Methyl 4-[(3-aminopropyl)carbamoyl]benzoate is an organic compound characterized by its structural complexity and potential biological activity. Its molecular formula is C12H16N2O3, indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms . The compound features a benzoate moiety substituted at the para position with a carbamoyl group, which is further linked to a propylamine chain. This unique combination of functional groups enhances its reactivity and potential biological activity.

Structural Features and Similar Compounds

Methyl 4-[(3-aminopropyl)carbamoyl]benzoate shares structural similarities with several other compounds but is distinguished by its specific arrangement of functional groups. The following table highlights some of these similar compounds:

Compound NameStructure FeaturesUnique Aspects
Methyl 4-amino benzoateContains an amino group at para positionLacks the carbamoyl and propyl side chain
Methyl 4-carbamoyl benzoateContains a carbamoyl group but no aminoalkyl chainLess complex than methyl 4-[(3-aminopropyl)carbamoyl]benzoate
Methyl 4-(2-aminoethyl)benzoateAminoethyl side chain instead of propylDifferent alkyl chain length
Methyl 3-(3-aminopropyl)carbamoyl benzoateSimilar side chain but different positioningStructural variation affects reactivity

Synthetic Routes

Several synthetic routes can be employed to produce methyl 4-[(3-aminopropyl)carbamoyl]benzoate, allowing for flexibility in synthesis depending on available reagents and desired yields. These methods typically involve the reaction of appropriate starting materials to form the carbamoyl linkage and the incorporation of the propylamine chain.

Potential Applications

Methyl 4-[(3-aminopropyl)carbamoyl]benzoate has potential applications in various fields, particularly in medicinal chemistry due to its potential biological activities. Interaction studies involving this compound may focus on its binding affinity with biological macromolecules such as proteins or nucleic acids. Techniques such as spectroscopy and chromatography can be used to assess these interactions.

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